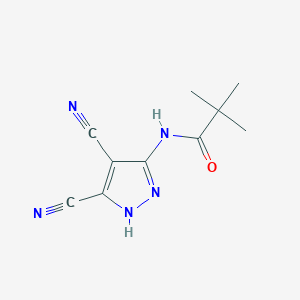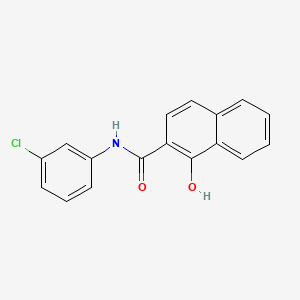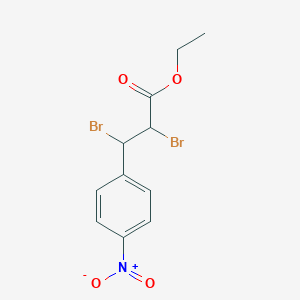
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C11H11Br2NO4. It is a derivative of propanoic acid and features both bromine and nitro functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 3-(4-nitrophenyl)propanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl ester group, to form carboxylic acids.
Common Reagents and Conditions
Bromination: Bromine (Br2) in carbon tetrachloride (CCl4) or chloroform (CHCl3).
Reduction: Hydrogen gas (H2) with a catalyst or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of ethyl 3-(4-nitrophenyl)propanoate derivatives.
Reduction: Formation of ethyl 2,3-diamino-3-(4-nitrophenyl)propanoate.
Oxidation: Formation of 2,3-dibromo-3-(4-nitrophenyl)propanoic acid.
Applications De Recherche Scientifique
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The bromine atoms and nitro group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 2,3-dibromopropionate: Lacks the nitro group, making it less reactive in certain biological applications.
Ethyl 3-(4-nitrophenyl)propanoate: Lacks the bromine atoms, affecting its reactivity in substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its solubility and reactivity.
Propriétés
Numéro CAS |
840-44-8 |
|---|---|
Formule moléculaire |
C11H11Br2NO4 |
Poids moléculaire |
381.02 g/mol |
Nom IUPAC |
ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C11H11Br2NO4/c1-2-18-11(15)10(13)9(12)7-3-5-8(6-4-7)14(16)17/h3-6,9-10H,2H2,1H3 |
Clé InChI |
KKPNLRXPWMWDBR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


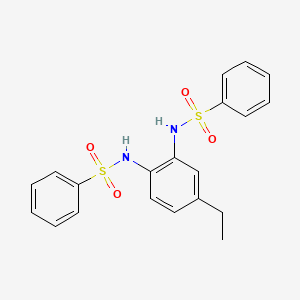
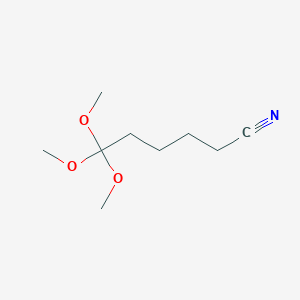

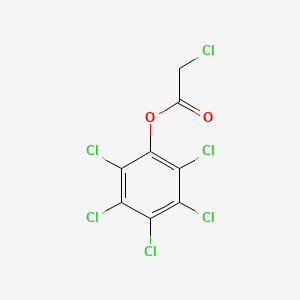
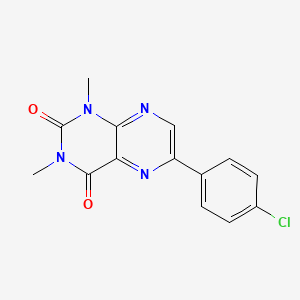
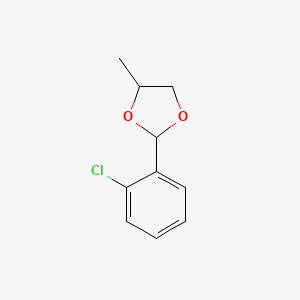
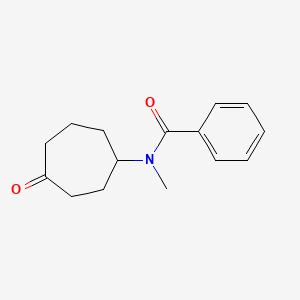
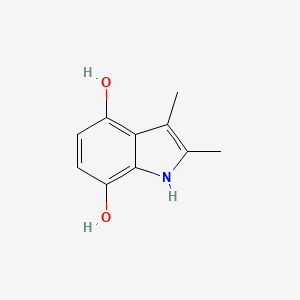
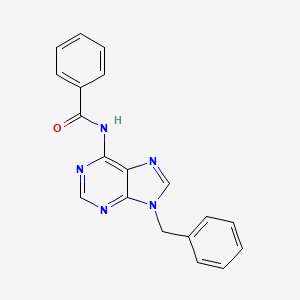
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
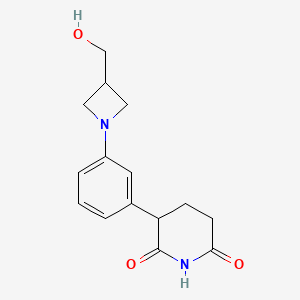
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
